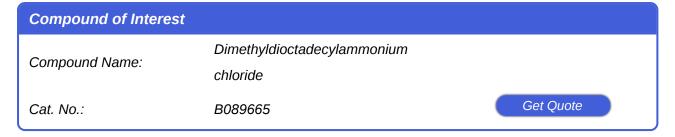


# What is Dimethyldioctadecylammonium chloride used for in research

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An In-depth Technical Guide to the Research Applications of **Dimethyldioctadecylammonium Chloride** 

**Dimethyldioctadecylammonium chloride**, commonly abbreviated as DODAC or DSDMAC (Distearyldimonium chloride), is a versatile quaternary ammonium salt with a wide range of applications in scientific research.[1][2] As a cationic surfactant, its molecular structure, featuring a positively charged nitrogen center attached to two long octadecyl hydrocarbon chains, allows it to self-assemble and interact with biological membranes and negatively charged molecules.[2][3] This unique characteristic makes it an invaluable tool for researchers in drug delivery, gene therapy, and vaccinology.

This guide provides a detailed overview of the primary research uses of DODAC, supported by quantitative data, experimental protocols, and diagrams illustrating key mechanisms and workflows.

# Core Research Applications Drug Delivery Systems

DODAC is a fundamental component in the development of advanced drug delivery systems, particularly liposomes and nanoparticles.[4][5] Its primary function is to encapsulate therapeutic agents, enhancing their stability, bioavailability, and targeting capabilities.



Mechanism of Action: In aqueous solutions, DODAC molecules spontaneously self-assemble into vesicles or liposomes, which are hollow spherical structures with a bilayer membrane similar to that of biological cells.[5] These vesicles can encapsulate both hydrophilic drugs within their aqueous core and hydrophobic drugs within the lipid bilayer.[5]

A key advantage of DODAC-based carriers is their cationic nature.[5] Many pathological cells, such as cancer cells, have a more negatively charged surface than normal cells.[5] The positive charge of DODAC liposomes facilitates electrostatic attraction to these target cells, increasing local drug concentration and potentially reducing systemic toxicity.[5][6] Upon cellular uptake, typically via endocytosis, DODAC aids in the rupture or fusion of the endosomal membrane, a critical step for releasing the drug cargo into the cytoplasm to exert its therapeutic effect.[5]

### **Gene Delivery and Transfection**

In the field of gene therapy, DODAC serves as a non-viral vector for delivering nucleic acids (e.g., plasmid DNA, mRNA, siRNA) into cells, a process known as transfection.[7][8] Cationic lipids like DODAC are essential for overcoming the natural repulsion between negatively charged nucleic acids and the anionic cell membrane.

Mechanism of Action: DODAC is mixed with nucleic acids to form complexes called lipoplexes. The positive charge of DODAC neutralizes the negative charge of the DNA or RNA, condensing the genetic material into compact, stable particles.[5] This process not only facilitates passage across the cell membrane but also protects the nucleic acids from degradation by nucleases.[5][8] The resulting DNA-lipid particles (DLPs) are then taken up by cells, allowing the genetic material to be released and expressed.[9] This method has been shown to be highly efficient for transient gene expression in various cell lines.[10]

## **Vaccine Adjuvants**

DODAC is increasingly being explored as a component of vaccine adjuvants, particularly within lipid nanoparticle (LNP) formulations for next-generation vaccines, such as mRNA vaccines.[5] [11] Adjuvants are critical for enhancing the immunogenicity of modern vaccines that use purified antigens, which may not be sufficiently potent on their own.[11][12]

Mechanism of Action: As a "nano-adjuvant," DODAC-containing nanoparticles can encapsulate or adsorb vaccine antigens.[11] This formulation offers several advantages:



- Increased Stability: It protects the antigen from premature degradation.[11][13]
- Enhanced Cellular Uptake: The particulate nature of the nanoparticles facilitates uptake by antigen-presenting cells (APCs), which are crucial for initiating an immune response.[12]
- Controlled Release: The formulation can be designed for sustained release of the antigen, prolonging the immune response.[11][12]

In mRNA vaccines, cationic lipids like DODAC are a key component of the LNP delivery system, responsible for protecting the fragile mRNA molecule and delivering it into host cells for translation into the target antigen.[5][13]

### **Surfactant and Research Chemical**

Beyond biomedical applications, DODAC's properties as a double-chain cationic surfactant are utilized in various research and industrial contexts.[2][3] It is known to form stable emulsions and can be used to create hydrophobic surface coatings.[4] In organic synthesis, it functions as a phase transfer catalyst, accelerating reaction rates in multiphase systems.[2][14] It is also noted as a useful quaternary ammonium salt in proteomics research.[1]

## **Quantitative Data Summary**

The following tables summarize key quantitative parameters related to the physicochemical properties and biological activity of DODAC.

Table 1: Physicochemical Properties of **Dimethyldioctadecylammonium Chloride** 

| Property                 | Value                           | Reference |
|--------------------------|---------------------------------|-----------|
| CAS Number               | 107-64-2                        | [1][4]    |
| Molecular Formula        | СзвН80CIN                       | [1][4]    |
| Molecular Weight         | 586.5 g/mol                     | [1][4]    |
| Appearance               | Colorless to light yellow paste | [4]       |
| Melting Temperature (Tm) | ~45.1 °C in water               | [3]       |



Table 2: Biological and Formulation Data

| Parameter                 | Value/Observation                  | Context  | Reference |
|---------------------------|------------------------------------|--|-----------|
| Transfection Efficiency   | 90-95% of cells expressed activity | Using DDAB (a similar cationic surfactant) with CHO-K1 and BHK-21C13 cells               | [10]      |
| Nanoparticle Size         | ~240 nm mean<br>diameter           | For PLGA nanoparticles coated with a similar cationic surfactant (DMAB) for DNA delivery | [15]      |
| Toxicity (NOEC)           | > 5738 mg/kg dw                    | Chronic toxicity study<br>with Lumbriculus<br>variegatus<br>(Oligochaete)                | [16]      |
| Toxicity (NOEC)           | > 1515 mg/kg dw                    | Chronic toxicity study<br>with Tubifex tubifex<br>(Oligochaete)                          | [16]      |
| Bioaccumulation<br>Factor | 0.22 and 0.78                      | For L. variegatus and<br>T. tubifex,<br>respectively, indicating<br>low bioaccumulation  | [16]      |

NOEC: No-Observed-Adverse-Effect Concentration. dw: dry weight.

## **Experimental Protocols**

# Protocol 1: Preparation of DODAC Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be processed into smaller vesicles.[17][18]



#### Materials:

- Dimethyldioctadecylammonium chloride (DODAC)
- Co-lipid (e.g., DOPE or Cholesterol), if desired
- Chloroform or a chloroform:methanol solvent mixture
- Aqueous buffer (e.g., PBS, Tris-HCl)
- Round-bottom flask
- Rotary evaporator
- Vacuum pump
- Bath sonicator or extruder

### Methodology:

- Lipid Dissolution: Dissolve DODAC and any other lipids in chloroform or a suitable organic solvent in a round-bottom flask. Mix thoroughly to ensure a homogenous solution.
- Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner wall of the flask.[18]
- Drying: Place the flask under high vacuum for several hours (or overnight) to remove any residual solvent.
- Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipids (for DODAC, >45°C).[3]
   [18]
- Vesicle Formation: Agitate the flask by vortexing or manual shaking. The lipid film will swell
  and hydrate, spontaneously forming multilamellar vesicles (MLVs).[18]
- Sizing (Optional): To produce smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be further processed.



- Sonication: Place the suspension in a bath sonicator for 5-10 minutes above the lipid's Tc.
- Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size using a high-pressure extruder.[18]

# Protocol 2: In Vitro Gene Transfection using DODAC Lipoplexes

This protocol outlines the general steps for transfecting mammalian cells in culture using DODAC-based lipoplexes.[10][19]

#### Materials:

- Prepared DODAC liposomes (from Protocol 1)
- Plasmid DNA (pDNA) encoding the gene of interest
- Serum-free cell culture medium (e.g., Opti-MEM)
- Mammalian cells seeded in a multi-well plate
- Complete growth medium (with serum)

### Methodology:

- Cell Seeding: Plate the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Lipoplex Formation:
  - In one tube, dilute the desired amount of pDNA (e.g., 0.4-1.0 μg) in serum-free medium.
  - In a separate tube, dilute the DODAC liposomes in serum-free medium. The optimal charge ratio of cationic lipid to DNA must be determined empirically but often ranges from 1:1 to 10:1 (+/-).
  - Combine the diluted DNA and diluted liposomes. Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.



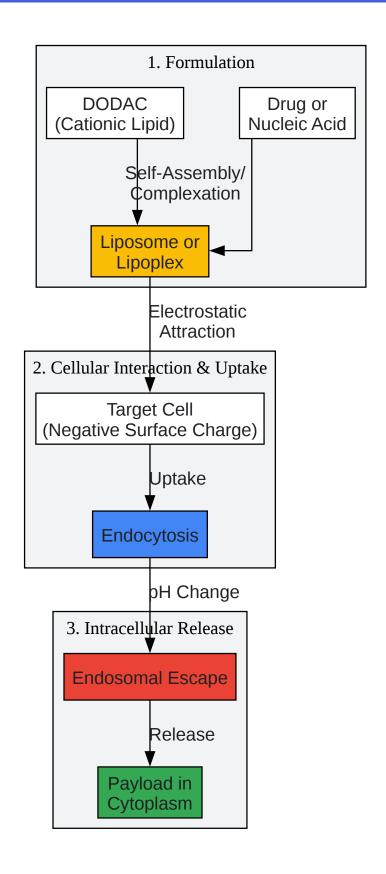
### • Transfection:

- Remove the growth medium from the cells and wash once with PBS.
- Add the lipoplex-containing medium to the cells.
- Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
- Post-Transfection:
  - Remove the transfection medium and replace it with fresh, complete growth medium.
  - Return the cells to the incubator for 24-72 hours to allow for gene expression.
- Analysis: Assess transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for a luciferase reporter).

### **Visualizations**

The following diagrams illustrate key pathways and workflows related to the research use of DODAC.





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DODAC-Mediated Drug and Gene Delivery Pathway.

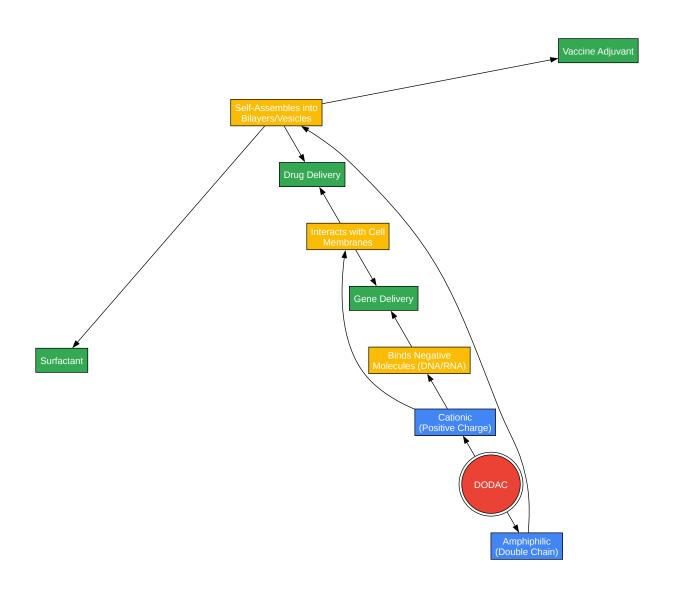




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Experimental Workflow for DODAC Liposome Preparation.





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Logical Relationship of DODAC's Properties and Applications.



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